N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide
Description
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.35 g/mol . This compound is known for its unique chemical structure, which includes a biphenyl core and a carboxamide group attached to a hydroxy-methylphenyl moiety. It has various applications in scientific research and industry due to its distinct chemical properties.
Properties
Molecular Formula |
C20H17NO2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-(4-hydroxy-2-methylphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H17NO2/c1-14-13-18(22)11-12-19(14)21-20(23)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13,22H,1H3,(H,21,23) |
InChI Key |
HOXVNWLBMMFAGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 4-hydroxy-2-methylbenzoic acid with biphenyl-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxamide groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The biphenyl core provides structural stability and enhances the compound’s affinity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)biphenyl-4-carboxamide
- N-(4-methylphenyl)biphenyl-4-carboxamide
- N-(4-hydroxy-2-methylphenyl)benzamide
Uniqueness
N-(4-hydroxy-2-methylphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of both hydroxy and methyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
